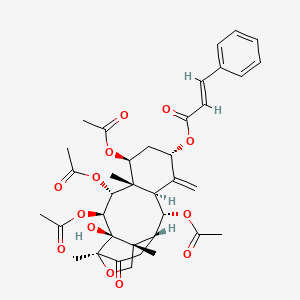

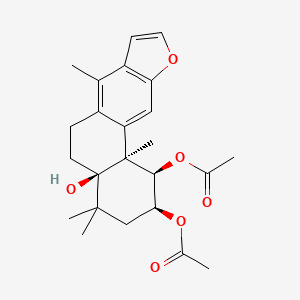

2-Acetoxy-3-deacetoxycaesaldekarin E

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis and structural characterization of triorganotin(IV) complexes demonstrate the intricate processes involved in creating specific molecular structures through reactions like trans-O2SnC3 trigonal bipyramidal configuration formation (Baul et al., 2002). Additionally, the highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes via Rh(I)-catalyzed isomerization highlights the precision required in chemical synthesis (Zhang, Fu, & Ma, 2011).

Molecular Structure Analysis

The molecular structure of compounds is critical in understanding their chemical behavior. For instance, the crystal structure analysis provides insights into how molecules interact and the configuration they adopt in solid states, influencing their reactivity and properties (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetoxy-3-deacetoxycaesaldekarin E could be akin to the decarboxylative acetoxylation processes, which highlight the transformation capabilities of acetoxy groups in organic molecules, adding functional groups through specific reactions (Senaweera, Cartwright, & Tunge, 2019).

Physical Properties Analysis

Understanding the physical properties of a compound like 2-Acetoxy-3-deacetoxycaesaldekarin E involves examining its crystalline structure, solubility, melting point, and more, similar to the study on the crystal structure of yeast acetohydroxyacid synthase which is crucial for its role in enzyme inhibition and pharmaceutical applications (Pang, Duggleby, & Guddat, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for chemical modifications, are essential for understanding the full scope of 2-Acetoxy-3-deacetoxycaesaldekarin E's applications and interactions. For example, the synthesis and properties of 2-acetylthiamin pyrophosphate reveal the complexity and specificity of chemical interactions at the molecular level (Gruys, Halkides, & Frey, 1987).

Aplicaciones Científicas De Investigación

Antimalarial Activity : The extract of Caesalpinia crista seeds, which contains 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds, has shown promising antimalarial activity. These compounds exhibited significant inhibitory effects on Plasmodium falciparum growth in vitro (Linn et al., 2005).

Chemical Analysis and Isolation : The compound has been isolated and identified as part of the study of Caesalpinia crista from Myanmar. This research contributes to the understanding of the chemical composition of this plant species (Kalauni et al., 2004).

Study of Cassane-Type Furanoditerpenes : Further research into the chemical constituents of Caesalpinia crista from Myanmar identified 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds. These studies are crucial for understanding the unique chemical structures and potential biological activities of these compounds (Kalauni et al., 2005).

Transformation Studies : Research on the acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives includes the study of 2-Acetoxy-3-deacetoxycaesaldekarin E. These transformation studies are significant for understanding the chemical behavior and potential applications of these compounds (Liu et al., 2021).

Propiedades

IUPAC Name |

[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETPRYGDJQBBEF-HIGZBPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3-deacetoxycaesaldekarin E | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)